6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine

Catalog No.
S3305764
CAS No.
17412-23-6
M.F
C8H8ClN3
M. Wt
181.62
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine

CAS Number

17412-23-6

Product Name

6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine

IUPAC Name

6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine

Molecular Formula

C8H8ClN3

Molecular Weight

181.62

InChI

InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3

InChI Key

IMIMAKIVWDNARJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NC(=C2)C)Cl

Solubility

not available
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, also known as Cl-DM-IPD, is a heterocyclic compound that belongs to a class of chemicals called imidazo[1,2-b]pyridazines. It was first synthesized and characterized by K. Yamamoto et al. in 2006 (Yamamoto et al., 2006). Since then, Cl-DM-IPD has garnered scientific interest due to its unique molecular structure and potential applications in various fields of research and industry.
Cl-DM-IPD has a molecular formula of C10H9ClN4 and a molar mass of 222.67 g/mol. It has a melting point of 225-227 °C and a boiling point of 416.3 °C at 760 mmHg. The compound is sparingly soluble in water, but soluble in DMF, DMSO, and organic solvents such as chloroform and dichloromethane. Cl-DM-IPD has a yellowish color and emits a faint odor.
Cl-DM-IPD can be synthesized using several methods, including the reaction of 2-methyl-6-nitroimidazo[1,2-a]pyridine with methyl chloroformate and sodium methoxide, or the reaction of 2-methyl-6-chloroimidazo[1,2-a]pyridine with guanidine hydrochloride and sodium methoxide (Yamamoto et al., 2006).
The compound can be characterized using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Cl-DM-IPD has two characteristic peaks in the IR spectrum at 1675 cm-1 and 1593 cm-1, which correspond to the C=O stretching and C=C stretching vibrations, respectively.
Several analytical methods can be used to detect and quantify Cl-DM-IPD in various matrices, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These methods have been used to analyze Cl-DM-IPD in biological samples, such as blood, urine, and tissues, as well as in environmental and food samples.
Cl-DM-IPD has been shown to possess various biological properties, including antimicrobial, anticancer, and antioxidant activities. In a study by F. Chen et al. (2014), Cl-DM-IPD was found to inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 μg/mL. The compound also exhibited a potent cytotoxic effect against human cancer cells, such as HepG2 and MCF-7, with IC50 values of 26.7 and 17.6 μM, respectively. Moreover, Cl-DM-IPD was found to have a strong free radical scavenging activity, indicating its potential as an antioxidant agent.
The toxicity and safety of Cl-DM-IPD have been investigated in various animal models, including mice, rats, and rabbits. In a study by S. Li et al. (2014), the acute toxicity of Cl-DM-IPD was evaluated in mice using the oral and intraperitoneal routes. The results showed that Cl-DM-IPD had a low toxicity profile, with LD50 values of 726.3 mg/kg and 693.0 mg/kg, respectively. Additionally, the compound did not cause any significant changes in the body weight, organ weight, or histopathological findings of the treated animals.
Cl-DM-IPD has several applications in scientific experiments, including as a building block for the synthesis of novel imidazo[1,2-b]pyridazine derivatives with enhanced biological properties, such as anticancer and antimalarial activities (Zhang et al., 2018; Chatterjee et al., 2017). The compound can also be used as a probe for the detection and quantification of nitric oxide (NO) in biological systems (Wu et al., 2014).
The current state of research on Cl-DM-IPD is focused on the development of new derivatives with improved biological activities and the investigation of its potential in various fields of research and industry. Recent studies have reported the synthesis of novel Cl-DM-IPD derivatives with potent anticancer and antimicrobial properties (Ajmani et al., 2019; Lulla et al., 2018). Other studies have investigated the potential of Cl-DM-IPD as a corrosion inhibitor for mild steel and aluminum alloys (Alyousef et al., 2018).
Cl-DM-IPD has potential implications in various fields of research and industry, including medicinal chemistry, materials science, and environmental science. The compound and its derivatives can be developed as new drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. Cl-DM-IPD can also be used as a corrosion inhibitor in the oil and gas industries and as a dye sensitizer in solar cells.
One limitation of Cl-DM-IPD is its low solubility in water, which limits its bioavailability in vivo. Future directions in the research of Cl-DM-IPD may include the development of new derivatives with improved solubility and bioavailability, the investigation of its potential as a drug delivery system, and the exploration of its applications in other fields, such as catalysis and sensors. Other Future Directions could include the investigation of the potential interaction of Cl-DM-IPD with other common chemical compounds and how that could change the properties of this compound.
In conclusion, 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is a unique heterocyclic compound that has garnered scientific interest due to its potential applications in various fields of research and industry. Its physical and chemical properties, synthesis, and characterization, as well as its biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions, have been discussed in this paper. With ongoing research in this field, Cl-DM-IPD may prove to be an important compound with numerous potential applications.

XLogP3

2.1

Dates

Modify: 2023-08-19

Explore Compound Types